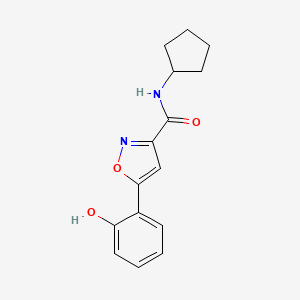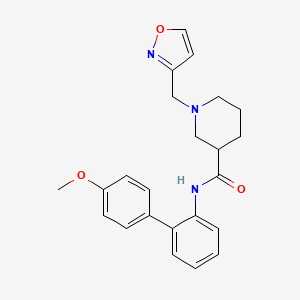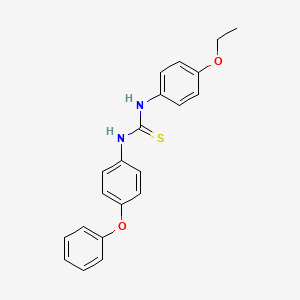
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter in the central nervous system. The inhibition of GABA transaminase leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in the regulation of neuronal excitability and is involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the reduction of seizure activity, the attenuation of anxiety and depression-like behaviors, and the prevention of drug-seeking behavior in addiction models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for a precise modulation of GABA levels in the brain, which is critical for understanding the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One of the areas of interest is the potential use of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other drugs for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide on GABA levels and neuronal function. Additionally, the development of more soluble analogs of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide could improve its utility in experimental settings.
Métodos De Síntesis
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the isoxazole ring, followed by the introduction of the cyclopentyl and hydroxyphenyl groups. The final step involves the coupling of the isoxazole ring with the carboxamide group to form N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In addition, N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disability.
Propiedades
IUPAC Name |
N-cyclopentyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-3-7-11(13)14-9-12(17-20-14)15(19)16-10-5-1-2-6-10/h3-4,7-10,18H,1-2,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXLRAPPIHKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6011276.png)
![2-(5-fluoro-2-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6011278.png)
![2-benzyl-5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6011279.png)
![1-acetyl-N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B6011282.png)
![N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6011287.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6011310.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide](/img/structure/B6011312.png)

![2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6011328.png)
![4-(dimethylamino)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6011344.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6011360.png)
